Lipophilicity Modulation: Sec-Butyl vs. n-Butyl Substitution
The sec-butyl group on the target compound introduces a branched alkyl chain, which is predicted to increase lipophilicity (clogP) compared to the n-butyl analog (4-amino-1-butyl-1,2,5,6-tetrahydropyrimidin-2-one, CAS 877-54-3). While experimental clogP values are not available from authoritative databases for these specific compounds, the general principle that branching increases lipophilicity for a given carbon count is well-established in medicinal chemistry [1]. For the n-butyl analog, a similar scaffold, only basic predicted properties are available, lacking a comparative clogP measurement [2].
| Evidence Dimension | Lipophilicity modulation potential |
|---|---|
| Target Compound Data | Predicted increased clogP due to branched sec-butyl group (exact value not available) |
| Comparator Or Baseline | 4-Amino-1-butyl-1,2,5,6-tetrahydropyrimidin-2-one (CAS 877-54-3); no quantitative clogP data available |
| Quantified Difference | Not quantifiable from available sources |
| Conditions | Based on in silico prediction principles; no direct experimental comparison found |
Why This Matters
For procurement in lead optimization programs, even a small change in lipophilicity can profoundly affect ADME properties, making the sec-butyl variant a distinct tool for SAR exploration.
- [1] De Lucca, G. V. et al. Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. J. Med. Chem. 1999, 42, 135-152. View Source
- [2] iChemistry. CAS 877-54-3: 2(1H)-Pyrimidinone,4-amino-1-butyl-5,6-dihydro-. Database Entry. View Source
